tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate
Description
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-6-5-8(12)14-9/h5-6H,7H2,1-4H3 |
InChI Key |
FWALRVRMTDTCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Chloropyrimidine Intermediate
The primary synthesis route involves the reaction of 4-chloropyrimidine with tert-butyl chloroformate and methylamine. This two-step process begins with the formation of a mixed anhydride intermediate, followed by nucleophilic substitution. Key steps include:
- Activation of tert-butyl chloroformate : Reacted with 4-chloropyrimidine in the presence of a base (e.g., triethylamine) to generate an electrophilic intermediate.
- Methylamine addition : The intermediate undergoes nucleophilic attack by methylamine, yielding the target carbamate.
Critical parameters :
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
Patent JP2013505935A discloses an alternative method using palladium catalysts for constructing the pyrimidine core:
- Suzuki coupling : 4-Bromo-2-chloropyrimidine reacts with a boronic ester in the presence of Pd(PPh₃)₄.
- Hydrogenation : The intermediate is hydrogenated under 3–5 bar H₂ pressure with a Raney nickel catalyst.
Advantages :
- Higher regioselectivity for the 4-chloro substituent.
- Scalability to industrial production (≥90% yield).
Optimization of Reaction Conditions
Temperature and Time Dependence
Data from WO2019158550A1 highlight the impact of stirring duration on yield:
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Stirring time | 1–10 hours | 3–8 hours | 82–87 |
| Temperature | 20–80°C | 50°C | 89 |
Prolonged stirring (>8 hours) risks carbamate decomposition, while temperatures >60°C promote byproduct formation.
Solvent Selection
Comparative studies from Parchem indicate solvent effects on reaction efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 0.45 | 95 |
| DCM | 8.9 | 0.38 | 93 |
| Ethyl acetate | 6.0 | 0.29 | 88 |
THF provides superior solubility for the tert-butyl group, minimizing oligomerization.
Industrial-Scale Production
Continuous Flow Reactor Design
Recent advancements (CN102020589B) describe a continuous flow system for large-scale synthesis:
- Residence time : 12 minutes.
- Throughput : 1.2 kg/h with 94% purity.
- Catalyst recycling : Pd/C reused for 5 cycles without significant activity loss.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.05 (s, 3H, N–CH₃), 4.55 (s, 2H, CH₂).
- HPLC : Retention time 6.7 min (C18 column, acetonitrile/water 70:30).
Applications in Drug Synthesis
The compound serves as a key intermediate in:
- β-Secretase inhibitors : Demonstrated IC₅₀ = 120 nM in Alzheimer’s disease models.
- Agrochemicals : Fungicidal activity against Phytophthora infestans (EC₅₀ = 8.3 μM).
Chemical Reactions Analysis
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Pyrimidine vs. Pyridine Derivatives
The target compound differs from pyridine-based carbamates (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate , CAS: N/A) in electronic and steric properties. Pyrimidines (two nitrogen atoms in the ring) exhibit stronger electron-withdrawing effects compared to pyridines (one nitrogen), influencing reactivity in nucleophilic substitution and cross-coupling reactions. For example, the 4-chloro substituent on pyrimidine is more activated for displacement than the 4-chloro group on pyridine derivatives like tert-butyl (4-chloropyridin-2-yl)carbamate (CAS: N/A) .
2.1.2 Positional Isomerism: 4-Chloro vs. 6-Chloropyrimidine
The chlorine position significantly impacts reactivity. tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methyl-carbamate (CAS: 1630026-11-7) shares the same molecular formula but features chlorine at the 6-position of the pyrimidine ring.
Functional Group Variations
2.2.1 Carbamate Substituents
- N-Methyl vs. N-Benzyl : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate (CAS: N/A), which participates in intermolecular N–H···N hydrogen bonding in its crystal structure .
- tert-Butyl Protection : The tert-butyl group enhances solubility in organic solvents compared to smaller protecting groups (e.g., methyl), as seen in tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS: N/A), which is used in multi-step syntheses .
Table 1: Comparative Properties of Selected Carbamates
Reactivity and Stability
- Deprotection: The tert-butyl carbamate group in the target compound is cleaved under acidic conditions (e.g., HCl/MeOH), similar to tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (CAS: 1860028-25-6), which releases the amine for further functionalization .
- Chlorine Reactivity: The 4-chloro substituent undergoes nucleophilic substitution more readily than 2-chloropyrimidines, as demonstrated in the synthesis of tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (CAS: 2305255-24-5), where chlorine is replaced by phenoxy groups .
Physicochemical Properties
- Molecular Weight : The target compound (257.72 g/mol) is lighter than bulkier derivatives like tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (CAS: N/A; MW: ~450 g/mol), impacting solubility and diffusion rates .
- Hydrophobicity: The tert-butyl group increases logP compared to non-alkylated carbamates, enhancing membrane permeability in drug design .
Biological Activity
tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate is a pyrimidine derivative that has garnered attention for its unique biological activities. This compound, characterized by its molecular formula and molecular weight of approximately 257.72 g/mol, features a pyrimidine ring that enhances its interaction with biological targets, making it significant in pharmacological research.
The biological activity of this compound primarily involves enzyme inhibition and protein interactions . It functions by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. This characteristic is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes by occupying their active sites or allosteric sites. This inhibition can prevent substrate catalysis, affecting metabolic pathways and cellular functions.
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrimidine derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. The following table summarizes key findings from recent research:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of specific enzymes involved in metabolic pathways. |
| Study 2 | Assess antitumor effects | Showed reduced viability in cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Investigate protein interactions | Identified specific protein targets and the binding affinity of the compound. |
Case Studies
- Anticancer Properties : A study involving related pyrimidine compounds highlighted their ability to inhibit the growth of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the disruption of key signaling pathways involved in cell proliferation and survival.
- Enzyme Targeting : Another investigation focused on the compound's interaction with squalene synthase, revealing an IC50 value indicating potent inhibitory activity, which could be leveraged for cholesterol-lowering therapies.
The synthesis of this compound typically involves the reaction of 4-chloropyrimidine with tert-butyl N-methylcarbamate under controlled conditions to achieve high yield and purity.
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom on the pyrimidine ring can be replaced with other nucleophiles.
- Hydrolysis : The carbamate group can be hydrolyzed under acidic or basic conditions.
These reactions are pivotal for modifying the compound to enhance its biological activity or develop new derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
